molecular formula C24H31N7O3 B2897107 8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923109-78-8

8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2897107
CAS RN: 923109-78-8
M. Wt: 465.558
InChI Key: AQNPDMLGWAINJD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a purine moiety, which is a key component in DNA and RNA . The methoxyphenyl group attached to the piperazine ring could potentially contribute to the lipophilicity of the compound, which might influence its pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the purine moiety might participate in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using a combination of experimental techniques and computational methods .

Scientific Research Applications

Anticancer Agent

Piperazine derivatives have been investigated for their potential as anticancer agents. Similar compounds have shown promise in contributing to the inhibition of various cancer cells. While there is no direct information on the specific compound you’ve mentioned, it’s possible that it could also be explored for its anticancer properties based on its structural similarity to other piperazine derivatives .

Spectroscopic Characterization

Compounds with a piperazine moiety are often characterized using spectroscopic techniques such as XRD, FT-IR, FT-Raman, and NMR. These methods can help understand the electronic properties and molecular structure, which are crucial for determining potential applications .

Electronic Properties Analysis

The electronic properties of piperazine derivatives can be studied to understand their reactivity and interaction with biological targets. This analysis can provide insights into designing more effective therapeutic agents .

Bioactive Compound Synthesis

Piperazine derivatives are used in the synthesis of bioactive compounds. The methodologies applied to similar compounds could potentially be adapted for the synthesis of new bioactive molecules with the compound .

Structural Characterization

The structural characterization of such compounds is essential for understanding their potential applications. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are some techniques used for this purpose .

Drug Development

Given the therapeutic potential of related piperazine compounds, there is a possibility that the compound you’re interested in could be developed into a drug after thorough research and testing .

Mechanism of Action

Target of Action

The compound’s primary targets appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Mode of Action

The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved through competitive inhibition, where the compound competes with acetylcholine for the active site of the enzyme . As a result, the hydrolysis of acetylcholine is reduced, leading to an increase in acetylcholine levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic transmission .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of AChE and BChE, leading to increased levels of acetylcholine . On a cellular level, this can enhance cholinergic transmission, improving cognitive functions . This makes the compound potentially useful in the treatment of conditions like Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are typically evaluated through a combination of laboratory testing and computational modeling .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, if this compound shows promising biological activity, it could be further optimized and tested as a potential pharmaceutical .

properties

IUPAC Name

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O3/c1-17-16-31-20-21(26(2)24(33)27(3)22(20)32)25-23(31)30(17)11-5-10-28-12-14-29(15-13-28)18-6-8-19(34-4)9-7-18/h6-9,16H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNPDMLGWAINJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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